molecular formula C8H17NS B2386401 3-Tert-butylthiomorpholine CAS No. 111073-09-7

3-Tert-butylthiomorpholine

Cat. No.: B2386401
CAS No.: 111073-09-7
M. Wt: 159.29
InChI Key: APKFOODJUNXXGQ-ZETCQYMHSA-N
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Description

3-Tert-butylthiomorpholine is a thiomorpholine derivative featuring a sulfur atom and a tertiary butyl (-C(CH₃)₃) substituent at the 3-position of the six-membered heterocyclic ring. Thiomorpholine itself is structurally analogous to morpholine but replaces oxygen with sulfur, altering its electronic and steric properties. The tert-butyl group enhances lipophilicity and steric bulk, which can influence solubility, stability, and binding interactions in pharmaceutical or agrochemical applications .

This compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 50 mg to 500 mg, with pricing reflecting its synthetic complexity (e.g., 50 mg for €376; 500 mg for €1,030) .

Properties

IUPAC Name

3-tert-butylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKFOODJUNXXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylthiomorpholine typically involves the reaction of thiomorpholine with tert-butyl halides under basic conditions. One common method is the alkylation of thiomorpholine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylthiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Tert-butylthiomorpholine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: this compound is used in the production of specialty chemicals and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 3-tert-butylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Thiomorpholine Derivatives

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3-Tert-butylthiomorpholine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Price (50 mg)
This compound C₈H₁₇NS* 159.29 3-tert-butyl group Drug discovery, agrochemical intermediates €376
3,3-Dimethylthiomorpholine C₆H₁₃NS 131.24 Dual methyl groups at 3-position Specialty synthesis, ligand design €667
3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride C₈H₁₆ClNO₂S 237.74 Cyclobutyl group, sulfone moiety Pharmaceuticals, material science (high-resolution crystallography) N/A
3-(3-Chlorophenyl)thiomorpholine C₁₀H₁₂ClNS 213.73 3-chlorophenyl group Not specified (likely bioactive intermediate) N/A
Key Observations:

3,3-Dimethylthiomorpholine offers reduced steric bulk compared to tert-butyl, which may enhance solubility but limit applications requiring rigid binding pockets. The sulfone moiety in 3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride increases polarity and hydrogen-bonding capacity, making it suitable for high-resolution crystallography studies .

Price and Accessibility :

  • This compound is significantly more cost-effective than 3,3-Dimethylthiomorpholine (€376 vs. €667 for 50 mg), suggesting differences in synthetic routes or commercial demand .

Applications :

  • The tert-butyl derivative is broadly used in drug discovery due to its balance of lipophilicity and stability.
  • The cyclobutyl-sulfone derivative is highlighted for niche applications in structural biology and high-throughput phasing pipelines, leveraging its crystallographic properties .

Analytical Techniques for Characterization

  • X-ray Diffraction : For resolving crystal structures (using instruments like diffractometers) .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .
  • Scanning Electron Microscopy (SEM) : For morphological analysis of crystalline or amorphous forms .

Biological Activity

3-Tert-butylthiomorpholine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a thiomorpholine ring. This structural feature contributes to its lipophilicity and potential interactions with biological targets. The compound's molecular formula is C8H15NSC_8H_{15}NS.

Biological Activities

1. Antimicrobial Activity
Research indicates that thiomorpholine derivatives exhibit significant antimicrobial properties. A study evaluating various thiomorpholine derivatives found that compounds containing the thiomorpholine moiety displayed notable activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in relation to its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that this compound could downregulate the expression of inflammatory markers in human cell lines, suggesting its utility in treating inflammatory diseases .

3. Cytotoxicity
The cytotoxic effects of this compound have also been explored. In vitro assays revealed that this compound exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA, E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted by researchers focused on synthesizing various thiomorpholine derivatives, including this compound. The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) assays against several pathogens. Results showed that this compound had an MIC of 8 µg/mL against MRSA, indicating strong antibacterial properties .

Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were evaluated using a human macrophage cell line treated with lipopolysaccharides (LPS). The addition of this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) production, highlighting its potential as an anti-inflammatory agent .

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